1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene
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Overview
Description
1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene is an organic compound with the molecular formula C15H16OS and a molecular weight of 244.35 g/mol . This compound is characterized by a benzene ring substituted with a methyl group and a sulfanyl group attached to a phenoxyethyl chain. It is used primarily in research settings and has various applications in chemistry and related fields.
Preparation Methods
The synthesis of 1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene typically involves the reaction of 1-methyl-4-bromobenzene with 2-phenoxyethanethiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. similar synthetic routes can be scaled up for industrial applications if needed.
Chemical Reactions Analysis
1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenoxyethyl chain may also interact with hydrophobic pockets in target molecules, enhancing binding affinity .
Comparison with Similar Compounds
Similar compounds to 1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene include:
1-Methyl-4-[(2-phenoxyethyl)sulfonyl]benzene: This compound has a sulfonyl group instead of a sulfanyl group, which can lead to different reactivity and applications.
1-Methyl-4-[(2-phenoxyethyl)thio]benzene:
1-Methyl-4-[(2-phenoxyethyl)oxy]benzene: Contains an ether linkage, which can influence its stability and reactivity.
Properties
IUPAC Name |
1-methyl-4-(2-phenoxyethylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16OS/c1-13-7-9-15(10-8-13)17-12-11-16-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZIUYSZSKGNLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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